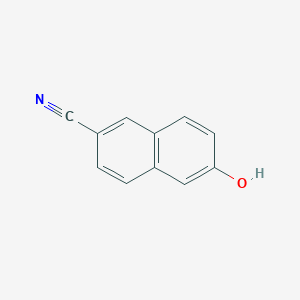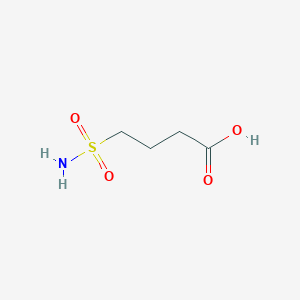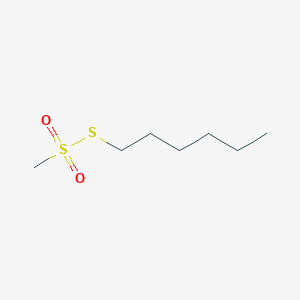
1-Methylsulfonylsulfanylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methylsulfonylsulfanylhexane (MSSH) is an organosulfur compound with a molecular formula of C7H14OS2. It is a colorless liquid with a strong, unpleasant odor. MSSH is a versatile compound used in a variety of applications, from pharmaceuticals to industrial chemicals. It has been used for decades in the research laboratory and is now being explored for its potential in a range of scientific applications.
Scientific Research Applications
Medicinal Chemistry and Antifungal Activity
1-Methylsulfonylsulfanylhexane has been investigated for its antifungal properties. Researchers synthesized novel sulfone derivatives containing 1,3,4-oxadiazole moieties, and these compounds exhibited good antifungal activities against eight different plant pathogenic fungi. Notably, some of these derivatives showed superiority over commercial fungicides. For instance, compounds 5d, 5e, 5f, and 5i demonstrated prominent activity against Botrytis cinerea, with EC50 values ranging from 5.21 μg/mL to 21.00 µg/mL. These findings suggest that sulfone derivatives like 5d, which contain a 1,3,4-oxadiazole moiety, could serve as potential lead compounds for agrochemical development .
Agrochemical Development
Building upon its antifungal properties, 1-Methylsulfonylsulfanylhexane could be further optimized for use as an agrochemical. Investigating its effects on crop protection, resistance management, and environmental safety would be valuable.
properties
IUPAC Name |
1-methylsulfonylsulfanylhexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2S2/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQICNBQQUNSDDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408820 |
Source


|
| Record name | Hexyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonylsulfanylhexane | |
CAS RN |
53603-16-0 |
Source


|
| Record name | Hexyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


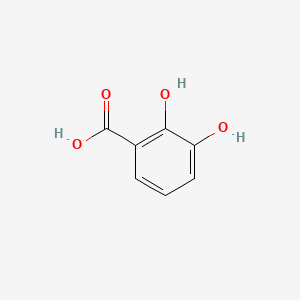

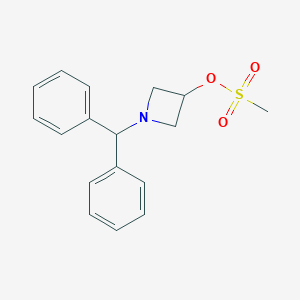
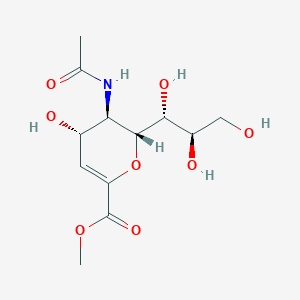
![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)






